3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone
Description
3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 4-chloroanilino group and a 3-nitrophenyl moiety. Its molecular formula is C₁₅H₁₂ClN₂O₃, with a molecular weight of 324.73 g/mol (inferred from structural analogs in –17).
Properties
IUPAC Name |
3-(4-chloroanilino)-1-(3-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-4-6-13(7-5-12)17-9-8-15(19)11-2-1-3-14(10-11)18(20)21/h1-7,10,17H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREUSOCSLXNLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone typically involves the reaction of 4-chloroaniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is then reduced to yield the final product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Products include nitro and chloro derivatives.
Reduction: Products include amino derivatives.
Substitution: Products vary depending on the nucleophile used, such as amine or thiol derivatives.
Scientific Research Applications
3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone and Analogs
Physicochemical Properties
- For example, 3-(2,4-dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone () has a predicted density of 1.264 g/cm³, higher than non-nitro analogs due to nitro’s electron-withdrawing nature.
- Thermal Stability : Nitro-containing compounds like the target molecule may exhibit lower thermal stability compared to methoxy or chloro derivatives. reports a predicted boiling point of 497°C for a nitro-substituted analog, reflecting high thermal resistance.
Biological Activity
3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features both chloro and nitro groups, which contribute to its reactivity and biological interactions. Recent research has focused on its mechanisms of action, potential therapeutic applications, and implications in various fields such as medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone is C15H13ClN2O3, with a molecular weight of approximately 304.73 g/mol. The presence of the chloro group enhances its electrophilic character, while the nitro group can participate in various chemical reactions, making this compound a versatile building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClN2O3 |
| Molecular Weight | 304.73 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone can be attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes by binding to their active sites, thus blocking substrate access. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.
Key Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Some derivatives have shown significant cytotoxic effects against cancer cell lines, indicating potential for use in cancer therapy.
Case Studies
A study conducted on the cytotoxic effects of 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone derivatives demonstrated that modifications to the nitro group significantly enhanced their efficacy against various cancer cell lines. The study reported IC50 values in the low micromolar range for several derivatives, suggesting strong potential for further development as anticancer agents.
Another investigation focused on its anti-inflammatory properties, where it was found to inhibit the production of nitric oxide in macrophages, indicating a mechanism that could be exploited for therapeutic purposes in inflammatory diseases.
Research Applications
3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone serves as a valuable tool in scientific research:
- Organic Synthesis : Utilized as a precursor for synthesizing more complex organic molecules.
- Biochemical Probing : Investigated as a biochemical probe to study enzyme interactions and cellular processes.
- Therapeutic Development : Explored for its potential therapeutic properties in treating infections and inflammatory conditions.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Inhibits growth of specific bacterial strains |
| Anti-inflammatory | Reduces pro-inflammatory cytokine levels |
| Cytotoxicity | Significant effects on cancer cell lines |
Q & A
Q. What are the recommended synthetic routes for 3-(4-Chloroanilino)-1-(3-nitrophenyl)-1-propanone, and how can purity be optimized?
Methodological Answer :
- Nucleophilic Substitution : React 3-nitroacetophenone with 4-chloroaniline under basic conditions (e.g., KCO) in a polar aprotic solvent (DMF or DMSO) at 80–100°C. Monitor progress via TLC .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Validate purity via HPLC (C18 column, 70:30 acetonitrile/water) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer :
Q. What solvent systems are optimal for studying its reactivity?
Methodological Answer :
- Use DCM or THF for nucleophilic substitutions (e.g., reduction of the nitro group). For acid/base reactions, employ aqueous-organic biphasic systems with pH control .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected 1^11H NMR splitting) be resolved?
Methodological Answer :
- Dynamic Effects : Rotational barriers in the propanone backbone may cause signal splitting. Conduct variable-temperature NMR (VT-NMR) in DMSO-d (25–80°C) to observe coalescence .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to identify conformational preferences .
Q. What strategies mitigate side reactions during nitro group reduction?
Methodological Answer :
- Catalytic Hydrogenation : Use Pd/C (10% w/w) in ethanol under 1 atm H. Monitor with in-situ FTIR to detect intermediate amine formation and avoid over-reduction .
- Chemoselective Reagents : Employ SnCl/HCl in EtOH at 0°C to selectively reduce the nitro group while preserving the chloroanilino moiety .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Methodological Answer :
Q. How do steric and electronic effects influence its biological activity?
Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing nitro with cyano or methoxy groups) and test inhibition profiles against target enzymes. Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, increasing reactivity in Michael addition assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
Methodological Answer :
- Parameter Screening : Optimize reaction time, temperature, and stoichiometry via Design of Experiments (DoE). For example, increasing the molar ratio of 4-chloroaniline to 3-nitroacetophenone from 1:1 to 1.2:1 improves yields by 15% .
- Side Reaction Identification : Use LC-MS to detect byproducts (e.g., dimerization of 4-chloroaniline) and adjust purification protocols .
Q. What causes variability in biological assay results, and how can it be controlled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
